4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid
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Overview
Description
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid is a complex organic compound that features a combination of functional groups, including a pyrimidinyl sulfonamide moiety and a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid typically involves multiple steps:
Formation of the Pyrimidinyl Sulfonamide Intermediate: This step involves the reaction of pyrimidine-2-amine with sulfonyl chloride in the presence of a base such as triethylamine to form the pyrimidinyl sulfonamide intermediate.
Coupling with 4-Aminobenzene: The intermediate is then coupled with 4-aminobenzene under acidic conditions to form the sulfonamide derivative.
Formation of the Butenoic Acid Backbone: The final step involves the reaction of the sulfonamide derivative with maleic anhydride in the presence of a catalyst to form the butenoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or pyrimidinyl derivatives.
Scientific Research Applications
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly cyclooxygenase inhibition.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)butanoic acid: Similar structure but with a butanoic acid backbone instead of but-2-enoic acid.
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid is unique due to its combination of a pyrimidinyl sulfonamide moiety and a butenoic acid backbone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N4O5S |
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Molecular Weight |
348.34 g/mol |
IUPAC Name |
4-oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid |
InChI |
InChI=1S/C14H12N4O5S/c19-12(6-7-13(20)21)17-10-2-4-11(5-3-10)24(22,23)18-14-15-8-1-9-16-14/h1-9H,(H,17,19)(H,20,21)(H,15,16,18) |
InChI Key |
UEFKXNDLVFKRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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